molecular formula C25H26N2O7S B11130416 N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(4-ethoxyphenyl)sulfamoyl]-2-methylphenoxy}acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(4-ethoxyphenyl)sulfamoyl]-2-methylphenoxy}acetamide

Cat. No.: B11130416
M. Wt: 498.5 g/mol
InChI Key: REGXKTQVVCBEDX-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{4-[(4-ETHOXYPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE is a complex organic compound that features a benzodioxole ring, an ethoxyphenyl group, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{4-[(4-ETHOXYPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE typically involves multiple steps. One common method starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide at 70–75°C, yielding 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile. This intermediate is then reduced with lithium tetrahydridoaluminate to produce [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{4-[(4-ETHOXYPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethoxyphenyl and sulfamoyl groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring can lead to the formation of carboxylic acids or aldehydes .

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{4-[(4-ETHOXYPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{4-[(4-ETHOXYPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzodioxole ring is known to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{4-[(4-ETHOXYPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C25H26N2O7S

Molecular Weight

498.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-[(4-ethoxyphenyl)sulfamoyl]-2-methylphenoxy]acetamide

InChI

InChI=1S/C25H26N2O7S/c1-3-31-20-7-5-19(6-8-20)27-35(29,30)21-9-11-22(17(2)12-21)32-15-25(28)26-14-18-4-10-23-24(13-18)34-16-33-23/h4-13,27H,3,14-16H2,1-2H3,(H,26,28)

InChI Key

REGXKTQVVCBEDX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NCC3=CC4=C(C=C3)OCO4)C

Origin of Product

United States

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